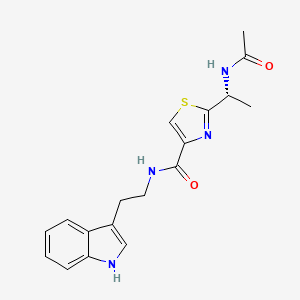

bacillamide C

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H20N4O2S |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

2-[(1R)-1-acetamidoethyl]-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C18H20N4O2S/c1-11(21-12(2)23)18-22-16(10-25-18)17(24)19-8-7-13-9-20-15-6-4-3-5-14(13)15/h3-6,9-11,20H,7-8H2,1-2H3,(H,19,24)(H,21,23)/t11-/m1/s1 |

InChI Key |

NNOWKGATWUOFNF-LLVKDONJSA-N |

Isomeric SMILES |

C[C@H](C1=NC(=CS1)C(=O)NCCC2=CNC3=CC=CC=C32)NC(=O)C |

Canonical SMILES |

CC(C1=NC(=CS1)C(=O)NCCC2=CNC3=CC=CC=C32)NC(=O)C |

Synonyms |

bacillamide C |

Origin of Product |

United States |

Natural Occurrence and Producer Organisms of Bacillamide C

Isolation from Bacterial Strains

The isolation of bacillamide C has been predominantly linked to bacteria of the genus Bacillus. These findings underscore the metabolic potential of this bacterial group in producing a range of bioactive secondary metabolites.

Bacillus endophyticus

This compound, along with its analogue bacillamide B, was first reported from a strain of Bacillus endophyticus. nih.govacs.org This bacterium was isolated from a hypersaline microbial mat in the Bahamas. nih.govacs.org The discovery was the result of bioassay-guided fractionation which facilitated the detection of these trace fermentation products. nih.govacs.org Specifically, the producing strain, SP31, was isolated from the black layer of a microbial mat core sample collected from Salt Pond, San Salvador Island. acs.org The identification of this strain as Bacillus endophyticus was confirmed through 16S rRNA gene sequence comparison. acs.org

Bacillus atrophaeus (e.g., strain C89)

A significant producer of this compound is the bacterial strain Bacillus atrophaeus C89. mdpi.comnih.gov This strain was originally isolated from the marine sponge Dysidea avara, collected from the South China Sea. nih.govasm.org Initially identified as Bacillus vallismortis C89 researchgate.net, its classification was later revised to Bacillus atrophaeus following de novo sequencing. asm.org The production of this compound by this strain has been a subject of detailed study, including the optimization of cultivation conditions to enhance its yield. asm.orgbrieflands.com The genome of B. atrophaeus C89 has been sequenced, revealing the presence of nonribosomal peptide synthetase (NRPS) gene clusters that are believed to be responsible for the biosynthesis of this compound and its congeners. asm.orgnih.gov

Association with Marine Sponges (Dysidea avara)

The isolation of the this compound-producing Bacillus atrophaeus strain C89 from the marine sponge Dysidea avara points to a symbiotic relationship between bacteria and sponges. mdpi.comnih.govasm.org Marine sponges are well-known for hosting a diverse community of microorganisms, which are often the true producers of many "sponge-derived" natural products. asm.org The association of B. atrophaeus C89 with Dysidea avara suggests that the sponge provides a unique ecological niche that supports the growth and metabolic activity of this bacterium. nih.govasm.org This symbiotic association is a critical factor in the discovery of novel marine-derived compounds like this compound.

Comparative Analysis of Bacillamide Congeners' Natural Sources

The bacillamide family of compounds includes several congeners, each with a distinct natural source, highlighting the distribution of their biosynthetic pathways across different bacterial species and environments.

| Bacillamide Congener | Producer Organism(s) | Natural Source Environment |

| Bacillamide A | Bacillus sp. SY-1 | Marine (Associated with a toxic algal bloom) mdpi.comresearchgate.net |

| Bacillamide B | Bacillus endophyticus, Microbispora aerate IMBAS-11A | Hypersaline microbial mat nih.govmdpi.com, Terrestrial |

| This compound | Bacillus endophyticus, Bacillus atrophaeus C89 | Hypersaline microbial mat nih.govmdpi.com, Marine sponge (Dysidea avara) mdpi.comnih.gov |

| Bacillamide D | Thermoactinomyces sp. TM-64, Bacillus cereus | Terrestrial mdpi.com, Mouse gut microbiota researchgate.net |

| Bacillamide F | Bacillus atrophaeus | Marine sponge (Dysidea avara) mdpi.com |

| Neobacillamide A | Bacillus atrophaeus C89 (formerly Bacillus vallismortis C89) | Marine sponge (Dysidea avara) asm.orgresearchgate.net |

This comparative analysis reveals that while the marine environment, particularly associations with organisms like sponges, is a rich source of bacillamides, these compounds are also produced by terrestrial bacteria and even those found within the mammalian gut microbiome. The diversity of producer organisms, spanning different genera like Bacillus, Microbispora, and Thermoactinomyces, suggests a potential for horizontal gene transfer of the biosynthetic gene clusters responsible for bacillamide production.

Biosynthetic Pathways of Bacillamide C

Non-Ribosomal Peptide Synthetase (NRPS) Mediated Biosynthesis

The primary mechanism for bacillamide C assembly is through a Non-Ribosomal Peptide Synthetase (NRPS) pathway. sjtu.edu.cnoup.comscispace.compnas.org NRPSs are large, multi-enzyme complexes that act as molecular assembly lines to produce peptides without the use of ribosomes. oup.compnas.org

Identification and Characterization of NRPS Gene Clusters

The genetic blueprint for this compound synthesis is encoded within a specific NRPS gene cluster found in the genome of the producing organism, Bacillus atrophaeus C89. oup.comscispace.comnih.govasm.orgdntb.gov.uadntb.gov.ua This strain was originally isolated from the marine sponge Dysidea avara. asm.orgnih.gov The identified gene cluster, spanning 7,011 base pairs, is predicted to be directly involved in the synthesis of this compound. scispace.comasm.org Genomic analysis of B. atrophaeus C89 has revealed the presence of numerous genes related to secondary metabolite production, including the specific NRPS cluster responsible for bacillamide biosynthesis. asm.org The bacillamide biosynthetic pathway is a three-protein system that includes a decarboxylase, an NRPS, and an oxidase. researchgate.netrcsb.orgresearchgate.netnih.gov

Enzymatic Domains and Their Roles (Adenylation, Cyclization, Condensation, Peptidyl Carrier Protein)

The NRPS involved in this compound synthesis is a modular enzyme, with each module comprised of several functional domains that carry out specific steps in the peptide assembly. sjtu.edu.cnoup.com The key domains and their functions are outlined below:

| Domain | Function |

| Adenylation (A) Domain | Selects and activates the specific amino acid substrates (alanine and cysteine) by converting them into aminoacyl adenylates. oup.comnih.govnih.gov This domain acts as the "gatekeeper" of the biosynthetic pathway. oup.comscispace.com |

| Peptidyl Carrier Protein (PCP) Domain | Covalently binds the activated amino acid via a phosphopantetheine arm and transports it between the different catalytic domains of the NRPS. sjtu.edu.cnoup.com |

| Condensation (C) Domain | Catalyzes the formation of the peptide bond between the growing peptide chain and the newly activated amino acid. oup.com |

| Cyclization (Cy) Domain | A specialized type of condensation domain that, in addition to peptide bond formation, catalyzes the cyclization of cysteine residues to form a thiazoline (B8809763) ring. sjtu.edu.cnoup.compnas.orgpnas.org |

The proposed NRPS for this compound has a domain structure of A1-PCP1-Cy-A2-PCP2-C. sjtu.edu.cn This architecture suggests a multi-step process where L-alanine is first activated and loaded, followed by the activation and loading of L-cysteine, which is then cyclized to form a thiazoline intermediate. sjtu.edu.cn

Precursor Incorporation and Enzymatic Transformations

The assembly of this compound requires specific precursor molecules and a series of enzymatic transformations that modify the growing peptide chain.

Role of L-Tryptophan and Tryptamine (B22526)

L-tryptophan serves as a crucial precursor in the biosynthesis of this compound. nih.govmdpi.comresearchgate.net However, it is not directly incorporated into the final molecule. Instead, it undergoes a decarboxylation reaction to form tryptamine. nih.govresearchgate.netresearchgate.netuniprot.orgresearchgate.net This tryptamine moiety is then amidated with the thiazole-containing carboxylic acid product generated by the NRPS gene cluster. nih.govresearchgate.netresearchgate.net The addition of tryptophan to the culture medium has been shown to have a positive effect on the production of this compound. mdpi.com

Aromatic L-Amino Acid Decarboxylase (AADC) Catalysis

The conversion of L-tryptophan to tryptamine is catalyzed by an Aromatic L-Amino Acid Decarboxylase (AADC). nih.govmdpi.comuniprot.orgresearchgate.net This enzyme has been identified downstream of the main NRPS gene cluster. nih.gov Studies have confirmed that this AADC efficiently catalyzes the decarboxylation of L-tryptophan. nih.govuniprot.orgresearchgate.net While L-tryptophan is the preferred substrate, the enzyme can also act on other aromatic amino acids like L-phenylalanine, although with lower reactivity. nih.govuniprot.org The enzymatic conversion of L-tryptophan to tryptamine has been verified using HPLC and LC/MS analyses. nih.govresearchgate.net

Oxidase-Mediated Dehydrogenation of Thiazoline Intermediates

A key step in the formation of the final this compound structure is the oxidation of a thiazoline ring to a thiazole (B1198619) ring. sjtu.edu.cnmdpi.com This dehydrogenation is performed by a flavin mononucleotide (FMN)-dependent oxidase. sjtu.edu.cnresearchgate.net This oxidase, encoded by a gene located upstream of the NRPS cluster, acts on the thiazoline intermediate while it is still attached to the PCP domain of the NRPS. rcsb.orgresearchgate.netnih.govmdpi.comresearchgate.net This oxidation is considered the penultimate step in the synthesis of bacillamides containing a thiazole ring. rcsb.orgresearchgate.netnih.gov

Genetic and Biochemical Studies of Biosynthetic Enzymes

The biosynthesis of this compound is orchestrated by a series of specialized enzymes encoded within a dedicated gene cluster. scispace.comsjtu.edu.cn Extensive genetic and biochemical investigations have been undertaken to elucidate the function of these enzymes, providing a deeper understanding of the molecular logic underlying the assembly of this natural product. scispace.comsjtu.edu.cn

Gene Cloning and Heterologous Expression

The nonribosomal peptide synthetase (NRPS) gene cluster responsible for this compound biosynthesis in Bacillus atrophaeus C89 has been identified and is predicted to be central to its formation. scispace.comsjtu.edu.cn This NRPS system exhibits a modular architecture, with a domain organization of A1-PCP1-Cy-A2-PCP2-C, which can be conceptually divided into three functional modules. sjtu.edu.cn

To functionally characterize these enzymatic domains, gene cloning and heterologous expression have been successfully employed. sjtu.edu.cnnih.gov The genes encoding different modules of the NRPS, specifically the A1-PCP1 and Cy-A2-PCP2 modules, have been cloned and expressed in Escherichia coli. sjtu.edu.cn This approach allows for the production and purification of individual enzymatic components, enabling detailed in vitro studies of their catalytic activities. sjtu.edu.cnnih.gov For instance, the A1 and A2 adenylation domains were expressed in E. coli BL21 (DE3) as N-terminally His6-tagged proteins and purified using affinity chromatography. scispace.com Furthermore, heterologous expression of the entire bacillamide biosynthetic gene cluster from a Bacillus cereus isolate has been achieved, leading to the production of bacillamide D. nih.govresearchgate.net This strategy not only confirms the function of the cloned gene cluster but also provides a platform for producing bacillamides in a heterologous host. nih.gov The use of E. coli BAP1, a strain engineered to express the phosphopantetheinyl transferase Sfp, is crucial for the post-translational activation of the NRPS machinery. nih.gov

Enzymatic Kinetic Analysis

Enzymatic kinetic analyses have been instrumental in confirming the substrate specificity of the adenylation (A) domains within the this compound NRPS. scispace.comnih.gov The A domains act as "gatekeepers" by selecting and activating the specific amino acid precursors. scispace.com For the NRPS from B. atrophaeus C89, biochemical characterization of the purified recombinant A domains has proven that alanine (B10760859) and cysteine are the preferred substrates for the two adenylation domains, respectively. scispace.com

Kinetic comparisons were performed by varying the concentrations of different amino acid substrates. scispace.com For the A1 domain, the initial reaction velocities showed a preference for alanine. scispace.com Similarly, for the A2 domain, cysteine demonstrated a significantly higher initial reaction velocity compared to other amino acids like serine. scispace.com More detailed kinetic analysis revealed that the turnover number (kcat) and catalytic efficiency (kcat/Km) for cysteine with the A2 domain were 2.3-fold and 6.74-fold higher than those for serine, respectively, confirming cysteine as the optimal substrate. scispace.com

In addition to the NRPS domains, the kinetics of the aromatic L-amino acid decarboxylase (AADC) involved in the pathway have also been studied. nih.govresearchgate.net This enzyme is responsible for converting L-tryptophan to tryptamine. nih.govresearchgate.net Kinetic experiments with the recombinant AADC from B. atrophaeus C89 demonstrated that L-tryptophan is a more reactive substrate than L-phenylalanine. nih.govresearchgate.net The conversion of L-tryptophan to tryptamine by the AADC was confirmed through HPLC and LC/MS analysis. nih.govresearchgate.net

Table 1: Comparative Enzyme Kinetics for the A2 Domain

| Substrate | Turnover Number (kcat) | Catalytic Efficiency (kcat/Km) |

|---|---|---|

| Cysteine | 2.3-fold higher than serine | 6.74-fold higher than serine |

| Serine | - | - |

This table is interactive. Click on the headers to sort the data.

Structural Elucidation of Biosynthetic Enzyme Complexes (e.g., Oxidase-NRPS)

Structural studies have provided significant insights into the three-dimensional organization of the enzymes involved in bacillamide biosynthesis. The bacillamide pathway involves a three-protein system: a decarboxylase, an NRPS, and an oxidase. researchgate.netresearchgate.net The crystal structure of an NRPS heterocyclization (Cy) domain, specifically the Cy2 domain of the bacillamide synthetase, has been solved at a resolution of 2.3 Å. pnas.org This structure reveals a fold similar to condensation (C) domains but with key differences in the active site that facilitate the cyclodehydration reaction. pnas.org

A key feature of this system is the interaction between the NRPS and the tailoring oxidase enzyme. researchgate.netresearchgate.net Structural analysis of the oxidase reveals a dimeric, two-lobed architecture. researchgate.netresearchgate.net This oxidase forms a stable complex with the NRPS, and this interaction is crucial for its function. researchgate.netresearchgate.net It has been shown that the oxidase carries out the dehydrogenation of the thiazoline ring to a thiazole ring while the peptide intermediate is still covalently attached to the NRPS. researchgate.net Cryo-electron microscopy and X-ray crystallography have been used to visualize the co-complex of the oxidase bound to the NRPS elongation module. researchgate.net These structures show that the three active sites for adenylation, condensation/cyclization, and oxidation form an elegant arc, which is thought to facilitate the efficient transfer of the substrate between them. researchgate.net

Strategies for Enhanced this compound Production

The low natural yield of this compound has prompted research into strategies for increasing its production through fermentation. sjtu.edu.cningentaconnect.com These efforts have focused on optimizing the culture environment and employing biosynthetic approaches to boost the output from the producing organisms. ingentaconnect.comsjtu.edu.cn

Optimization of Culture Medium and Conditions

The composition of the culture medium and the physical fermentation parameters have a significant impact on the production of this compound by Bacillus atrophaeus C89. sjtu.edu.cnnih.gov Optimization studies have systematically evaluated various medium components and culture conditions to enhance yields. sjtu.edu.cn Using statistical methods like the Plackett-Burman design and response surface methodology, key factors influencing production have been identified. sjtu.edu.cnsemanticscholar.org

For B. atrophaeus C89, it was found that corn starch, CaCO3, soy peptone, and peptone were significant components of the culture medium. mdpi.com In one study, an optimized medium containing these components, along with controlled pH, led to a substantial increase in this compound concentration. researchgate.net The pH of the culture medium is a critical parameter, with an optimal pH of 7.70 being reported for fed-batch cultivation. researchgate.net Temperature is another important factor, with studies on Bacillus atrophaeus showing optimal production at 28°C or 37°C depending on the specific strain and process. mdpi.comresearchgate.net Fed-batch cultivation in a controlled fermentor environment has proven to be a highly effective strategy. researchgate.netsjtu.edu.cn By using an optimized medium and maintaining the pH at 7.70 in a 5-L fermentor, the concentration of this compound reached 70.85 mg/L, which was a 25.80-fold increase compared to the initial shake flask cultures. researchgate.net

Co-culturing different microbial species has also emerged as a strategy to induce the production of secondary metabolites. ingentaconnect.commdpi.com The co-culture of a marine Streptomyces sp. with Bacillus mycoides resulted in the production of several tryptamine derivatives, including this compound at a yield of 9.6 mg/L, which was not detected in monocultures. ingentaconnect.commdpi.com

Table 2: Optimized Conditions for this compound Production

| Parameter | Optimized Value | Outcome |

|---|---|---|

| pH | 7.70 | 25.80-fold increase in production |

| Cultivation Method | Fed-batch in 5-L fermentor | 70.85 mg/L this compound |

| Co-culture | Streptomyces sp. and Bacillus mycoides | 9.6 mg/L this compound |

This table is interactive. Click on the headers to sort the data.

Precursor-Directed Biosynthesis Approaches

Precursor-directed biosynthesis is a powerful technique to not only enhance the yield of natural products but also to generate novel analogs. mdpi.comnih.gov This approach involves feeding the culture with precursors of the target molecule, which can then be incorporated by the biosynthetic machinery. mdpi.comnih.gov

The proposed biosynthetic pathway for this compound suggests that it is derived from the amino acids alanine, cysteine, and tryptophan. sjtu.edu.cnmdpi.com Consistent with this, studies have shown that the addition of these precursors to the culture medium of B. atrophaeus C89 has a positive effect on this compound production. sjtu.edu.cnmdpi.com The timing and concentration of precursor addition are crucial for maximizing this effect. For instance, the addition of 100 mg/L of cysteine, tryptophan, or alanine at optimal time points during fermentation significantly increased productivity. sjtu.edu.cn

This strategy has also been successfully used to create fluorinated analogs of this compound. nih.gov By feeding cultures of Bacillus atrophaeus IMG-11 with 4-, 5-, and 6-fluorotryptophan, the corresponding fluorinated derivatives of this compound were produced. nih.gov This demonstrates the flexibility of the bacillamide biosynthetic pathway and its ability to accept and process modified precursors. nih.gov The broad substrate selectivity of the NRPS adenylation domains likely contributes to the success of these precursor-directed biosynthesis efforts. mdpi.com

Chemical Synthesis and Derivatization of Bacillamide C

Total Synthesis Methodologies

The total synthesis of bacillamide C has been approached through several methodologies, with a focus on efficiency and stereochemical control. These methods provide the necessary material for biological studies and a platform for creating diverse analogues.

Convergent Synthetic Routes

Convergent synthesis is a favored strategy for assembling complex molecules like this compound, as it allows for the independent preparation of key fragments that are later combined. This approach is often more efficient than linear sequences. The first convergent synthesis of (-)-bacillamide C and several of its derivatives was achieved in just three steps. capes.gov.brrsc.orgrsc.org A key feature of this route is a thiazole (B1198619) Ugi multicomponent reaction, which efficiently constructs the core thiazole structure. capes.gov.brrsc.orgrsc.org This method highlights a pathway for elucidating the chemical biology and SAR of this potent anti-algae natural product and demonstrates a synthetic route to related natural products. capes.gov.brrsc.orgrsc.org

Another convergent approach to bacillamide A, a related natural product, involves a two-step protocol starting from L-cysteine ethyl ester hydrochloride. arkat-usa.org This method utilizes iodobenzene (B50100) diacetate for the one-step synthesis of the key intermediate, ethyl 2-substituted-1,3-thiazole-4-carboxylates. arkat-usa.org The subsequent aminolysis of the ester with tryptamine (B22526) is catalyzed by 4,6-dimethylpyrimidin-2-ol in a solvent-free reaction to yield the final product. arkat-usa.org This efficient and environmentally benign method has been used to synthesize bacillamide A and its derivatives on a milligram scale for biological evaluation. arkat-usa.org

Thiazole Ugi Multicomponent Reactions in Synthesis

The Ugi multicomponent reaction (MCR) has proven to be a powerful tool in the synthesis of this compound and its analogues. capes.gov.brrsc.orgrsc.org This one-pot reaction allows for the rapid assembly of complex molecules from simple starting materials, demonstrating high atom economy. beilstein-journals.org In the context of this compound synthesis, a modification of the Ugi reaction is employed to create highly substituted thiazoles in a single step. rsc.orgrsc.org

The first total syntheses of the algicidal natural product this compound included both an enantioselective synthesis and a 3-step synthesis leading to the racemic product and its derivatives. rsc.orgrsc.org A key step in these syntheses is a thiazole Ugi multicomponent reaction. rsc.orgrsc.orgmdpi.com For instance, a racemic version of this compound was synthesized using a thiazole Ugi multicomponent reaction followed by an aminolysis reaction. mdpi.com

A stereoselective Ugi-type reaction was developed for the synthesis of (R)-bacillamide C. beilstein-journals.orgnih.gov This reaction utilized Schöllkopf's isocyanide, acetaldehyde, thioacetic acid, and 4-methoxy-phenylethylamine as a chiral auxiliary. beilstein-journals.orgnih.gov The resulting product was obtained in 60% yield with a 1:1 diastereomeric ratio. beilstein-journals.orgnih.gov Following chiral separation and deprotection, the desired intermediate was obtained, which was then converted to (R)-bacillamide C through saponification and amide coupling with tryptamine. beilstein-journals.orgnih.gov

Stereoselective Synthesis Approaches

Controlling the stereochemistry of this compound is crucial, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Several stereoselective syntheses of this compound and related compounds have been reported.

One enantioselective synthesis of this compound starts from L-alanine. mdpi.com An enantioselective synthesis of (-)-bacillamide C was developed that also allows for the synthesis of a fluoro derivative of neobacillamide A. rsc.orgrsc.org A key aspect of this approach is the use of a mildly cleavable chiral auxiliary, 2-(4-methoxylphenyl)ethylamine, in the thiazole-Ugi reaction to introduce stereoselectivity. rsc.org

The synthesis of (+)-bacillamide B, a related natural product, was achieved in six steps and unambiguously determined the stereochemistry at the C15 alcohol to be of the S-configuration. thieme-connect.com This synthesis relied on a Hantzsch synthesis to create ethyl (S)-2-acetoxyethylthiazole-4-carboxylate, which was then coupled with tryptamine. thieme-connect.comthieme-connect.com

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is essential for exploring the structure-activity relationship (SAR) and for developing new compounds with potentially improved biological properties.

Structural Modifications for Research Purposes

Researchers have synthesized a variety of this compound analogues to investigate how structural changes affect its biological activity. rsc.orgmdpi.com For example, twelve amide derivatives of this compound were produced from the carboxylic acid methyl ester intermediate of the racemic synthesis. rsc.org This was achieved through a one-pot amidation procedure, demonstrating a fast and straightforward method to generate a diversity of functionalized products. rsc.org Among these, a fluorescent dansyl derivative was synthesized, which was used to visualize its entry into cells. rsc.orgrsc.org

In another study, seventeen thiazole-containing bacillamide derivatives (BDs) were designed and synthesized in three linear steps as potential algicides. mdpi.com These syntheses involved the formation of 2,4-disubstituted thiazoles, followed by saponification and reaction with tryptamine or other amines. mdpi.com This work led to the identification of compounds with significantly enhanced algicidal activity compared to the parent natural product. mdpi.com

Furthermore, precursor-directed biosynthesis has been utilized to create fluorinated analogues of bacillamides A and C. nih.govacs.org By feeding 4-, 5-, and 6-fluorotryptophan to cultures of Bacillus atrophaeus, the corresponding fluorinated bacillamides were produced, demonstrating the plasticity of the biosynthetic pathway. nih.govacs.org

Biological Activities and Mechanistic Investigations of Bacillamide C

Antimicrobial Activity Studies

The antimicrobial potential of bacillamide C and its analogues is an area of ongoing research. While direct studies on the purified compound are limited, investigations into related bacillamides and the bacteria that produce them provide insights into its possible activity spectrum.

Direct evidence detailing the specific antibacterial efficacy of isolated this compound is not extensively documented. However, the chemical family to which it belongs, the bacillamides, shows promise. For instance, its close analogue, bacillamide A, has demonstrated moderate antibacterial activity against Gram-positive bacteria such as Salmonella choleraesuis and Vibrio cholerae mdpi.com. Furthermore, the indole (B1671886) alkaloid derivatives that form the building blocks of bacillamides are known to exhibit antibacterial properties researchgate.netmdpi.com. Some research suggests that this compound could be a valuable agent in combating antibiotic-resistant bacterial strains, though these findings are considered preliminary and require more in-depth validation ontosight.ai.

Conflicting reports exist, as one study on a Bacillus atrophaeus strain that produces this compound noted that the compound possessed only anti-algal activity brieflands.com. In contrast, another study of a different B. atrophaeus strain isolated from frog skin produced a compound with broad-spectrum antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria brieflands.com. This suggests that the antimicrobial activity may be strain-specific or that other compounds produced by the bacterium could be responsible for the observed effects.

Similar to its antibacterial profile, the specific antifungal properties of this compound are not well-defined in the scientific literature. However, related compounds and producing organisms have shown antifungal potential. Bacillamide A has been reported to possess slight antifungal activity against Alternaria sp. mdpi.com. The indole alkaloid portions of bacillamide structures have also been recognized for their general antifungal activity researchgate.netmdpi.com. Studies on the biosynthesis of this compound have also pointed towards its potential antifungal applications dntb.gov.ua. The broader class of bacillamides is considered to have potential applications in treating fungal infections, pending further research and validation ontosight.ai.

Efficacy against Bacterial Pathogens

Anticancer Research

This compound and its structural relatives have demonstrated significant potential in the field of oncology. Research has focused on their ability to kill cancer cells and the underlying molecular mechanisms responsible for this cytotoxicity.

Bacillamide analogues have shown cytotoxic activity against several human cancer cell lines. Studies have specifically highlighted their effects on leukemia and breast cancer cells mdpi.com. For example, bacillamide analogues have been reported to be active against the Jurkat leukemia cell line and the MDA-MB-231 breast cancer cell line mdpi.com.

A recent study on bacillamide D, a closely related compound, demonstrated potent, dose-dependent cytotoxicity. In comparison, this compound showed slightly decreased but still significant activity against the human colon carcinoma cell line HCT116, with a half-maximal inhibitory concentration (IC₅₀) of 23.0 µM nih.gov. Another related compound, bacillamide F, showed a promising growth-inhibitory effect against the acute myeloid leukemia cell line HL60 (IC₅₀ of 21.82 µM) and the acute T-cell leukemia Jurkat cell line (IC₅₀ of 46.90 µM) mdpi.com. These findings underscore the potential of the bacillamide scaffold in developing new treatments for various cancers, including leukemia mdpi.com.

Table 1: Cytotoxic Activity of this compound and Related Compounds

The mechanism by which bacillamides exert their cytotoxic effects appears to involve the induction of apoptosis, a form of programmed cell death. The intrinsic pathway of apoptosis is heavily dependent on the mitochondria researchgate.net. A key event in this pathway is the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors like cytochrome c plos.orgnih.gov.

This release is often preceded by a loss of the mitochondrial membrane potential (ΔΨm) researchgate.netmdpi.com. Once in the cytoplasm, cytochrome c associates with other proteins to form a complex called the apoptosome, which activates a cascade of enzymes known as caspases, ultimately leading to the dismantling of the cell researchgate.netnih.gov.

While direct mechanistic studies on this compound are sparse, research on related compounds and bacterial toxins provides a model for its action. Thiazole (B1198619) derivatives, which are core components of bacillamides, are known to induce apoptosis and disrupt the mitochondrial membrane potential in cancer cells. Furthermore, some bacterial porins can target mitochondria, causing a loss of membrane potential and sensitizing the host cell to apoptosis. Studies on derivatives of the related bacillamide A have shown they can increase the levels of reactive oxygen species (ROS) in algal cells, which is a common trigger for apoptosis in mammalian cells as well mdpi.com. This suggests that this compound likely induces cancer cell death by disrupting mitochondrial function and activating the apoptotic cascade plos.org.

Cytotoxic Effects in Cancer Cell Lines (e.g., Leukemia, Breast Cancer)

Algicidal Activity against Harmful Algal Blooms

One of the most well-documented biological activities of this compound is its ability to inhibit the growth of algae responsible for harmful algal blooms (HABs). These blooms pose a significant threat to aquatic ecosystems.

This compound has demonstrated moderate algicidal effects against several marine algae. Studies have reported its activity against the diatom Skeletonema costatum and the dinoflagellate Gymnodinium catenatum. In comparison to other natural bacillamides, its potency is considered moderate. For example, bacillamide A shows excellent efficacy against S. costatum, with a half-maximal effective concentration (EC₅₀) as low as 0.011 mg/L, while this compound is less potent against the same species.

Despite its moderate activity, the existence of this compound and its analogues provides a valuable chemical scaffold for developing new, environmentally friendly algicides to control HABs. Research into synthetic derivatives has shown that modifications to the bacillamide structure can significantly enhance algicidal potency against both marine and freshwater algae mdpi.comresearchgate.net.

Table 2: Algicidal Activity of Natural Bacillamides against Harmful Algae

Efficacy against Various Microalgae and Cyanobacteria

This compound, along with its parent compounds bacillamide A and B, has demonstrated algicidal properties against a range of microalgae and cyanobacteria. mdpi.comnih.gov These compounds are considered promising natural agents for controlling harmful algal blooms (HABs). researchgate.netsjtu.edu.cn The tryptamide thiazole structure is a key feature of bacillamides. researchgate.net Studies have shown that bacillamides exhibit selective lytic effects on certain species. asm.org

Research has shown that natural bacillamides generally exhibit moderate algicidal potential against several freshwater harmful algae. mdpi.comnih.gov For instance, bacillamide A was found to be most effective against Microcystis aeruginosa, while neobacillamide A showed potent inhibitory activity against Scenedesmus obliquus. mdpi.comnih.gov Although bacillamides B and C were not initially tested for algicidal activity due to limited availability, subsequent investigations have explored their effects. mdpi.com

The efficacy of this compound and its derivatives has been screened against various cyanobacteria and microalgae isolates. researchgate.net The algicidal activity is often evaluated by measuring the inhibition of algal growth over time, with the half-maximal effective concentration (EC₅₀) being a key metric. asm.org

Table 1: Algicidal Efficacy of Natural Bacillamides against Freshwater Algae

| Compound | M. aeruginosa (EC₅₀ mg/L) | S. obliquus (EC₅₀ mg/L) | C. pyrenoidosa (EC₅₀ mg/L) |

| Bacillamide A | 19.3 | >50 | >50 |

| Bacillamide B | >50 | >50 | >50 |

| This compound | >50 | >50 | >50 |

| Neobacillamide A | >50 | 5.0 | >50 |

This table is based on data from a study investigating the algicidal activity of natural bacillamide alkaloids. mdpi.comnih.gov

It is noteworthy that some synthetic analogues of bacillamide B have shown higher algicidal activity against certain freshwater algae than the parent compound. mdpi.comnih.gov This suggests that the thiazole amide scaffold, rather than the tryptamide motif, is the active pharmacophore for algicidal activity. mdpi.comnih.gov

Proposed Mechanisms of Algicidal Action (e.g., Photosystem II Dysfunction, Reactive Oxygen Species Accumulation)

The algicidal mechanism of bacillamides is believed to involve the disruption of key physiological processes in algal cells, particularly photosynthesis. One of the primary targets appears to be Photosystem II (PSII), a critical protein complex in the thylakoid membranes responsible for harvesting light energy and driving electron transport. mdpi.com

Dysfunction of PSII can lead to a failure in harvesting light energy and a reduced rate of electron transfer, which in turn results in the accumulation of reactive oxygen species (ROS). mdpi.com ROS are highly reactive molecules that can cause significant oxidative damage to cellular components, ultimately leading to cell death. vliz.benih.gov

Studies have shown that treatment with bacillamide A and its derivatives can lead to a decrease in the quantum yield of PSII (Fv/Fm) in microalgae such as Prorocentrum minimum and Skeletonema costatum. mdpi.com This reduction in PSII efficiency is accompanied by a significant increase in intracellular ROS levels. mdpi.com For example, after a 72-hour treatment with 10 mg/L of bacillamide A, ROS levels in P. minimum and S. costatum increased by 5.4- and 3-fold, respectively. mdpi.com

The accumulation of ROS can also lead to lipid peroxidation, a process that damages cell membranes. mdpi.com Malondialdehyde (MDA) is a marker of lipid peroxidation, and its levels have been observed to increase in algal cells treated with bacillamide A. mdpi.com These findings support the hypothesis that the algicidal action of bacillamides involves inducing PSII dysfunction, which triggers the overproduction of ROS, leading to oxidative stress and cell rupture. mdpi.com

Table 2: Effects of a Bacillamide A Derivative (6j) on Photosystem II and Reactive Oxygen Species

| Algal Species | Treatment (10 mg/L, 72h) | Fold Decrease in Fv/Fm of PSII | Fold Increase in ROS Levels |

| P. minimum | Bacillamide A | 2 | 5.4 |

| P. minimum | Derivative 6j | 3 | Not specified |

| S. costatum | Bacillamide A | Not specified | 3 |

| S. costatum | Derivative 6j | Not specified | Not specified |

This table is based on data from a study exploring the algicidal action of a novel thiazole-containing derivative inspired by bacillamide A. mdpi.com

Anti-inflammatory Potential of Analogues

While this compound itself has not been extensively studied for anti-inflammatory properties, research into its synthetic analogues has revealed significant potential in this area. nih.govmdpi.comdntb.gov.ua The core structure of bacillamide, particularly the tryptamide thiazole motif, has served as a template for the development of new anti-inflammatory agents. sjtu.edu.cnnih.gov

A study involving the synthesis of fourteen bacillamide analogues demonstrated that several of these compounds exhibited excellent anti-inflammatory activity. nih.gov Specifically, compounds designated as 16d, 16f, 17a, and 17d showed activity comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in a carrageenan-induced rat paw edema model. nih.gov This suggests that modifications to the bacillamide scaffold can lead to potent anti-inflammatory effects.

The anti-inflammatory activity of these analogues is believed to be linked to their ability to modulate inflammatory pathways. nih.govnih.gov While the precise mechanisms are still under investigation, the findings highlight the potential of the bacillamide chemical backbone as a promising starting point for the discovery of novel anti-inflammatory drugs. nih.gov

It is important to note that other related natural products, such as sclerotiamide, have also been investigated for their biological activities, including anti-inflammatory potential. dntb.gov.uaeurekaselect.com This further supports the idea that this class of compounds holds promise for therapeutic applications beyond their algicidal effects.

Structure Activity Relationship Sar Studies of Bacillamide C and Its Analogues

Identification of Key Pharmacophores (e.g., Thiazole (B1198619) Amide Scaffold)

A central theme in the SAR studies of the bacillamide family is the identification of the core molecular framework responsible for their biological effects. Research has consistently pointed to the thiazole amide scaffold as the primary pharmacophore.

This finding is supported by further research on bacillamide A derivatives, where modifications to the tryptamine (B22526) portion did not lead to a significant loss of algicidal potency, again indicating that the thiazole unit is more critical for maintaining biological activity. mdpi.com The thiazole ring is a common motif in many natural products with a wide range of pharmacological properties, which makes it an attractive scaffold in drug design and development. researchgate.net Bacillamides and their derivatives have been noted for several bioactivities, including algicidal, cytotoxic, and anti-inflammatory effects, with the thiazole amide component being a key contributor. mdpi.comsjtu.edu.cn

Impact of Specific Structural Modifications on Biological Efficacy

Systematic modifications of the bacillamide C structure have provided detailed insights into how different functional groups and structural arrangements influence biological efficacy. These studies have explored changes to both the thiazole core and the tryptamine side chain.

Modifications on the Thiazole Ring: The substitution pattern on the thiazole ring has a pronounced effect on activity. For instance, in a study of bacillamide A analogues designed to act as algicides, replacing the acetyl group at the C2 position of the thiazole ring with other moieties led to varied outcomes. mdpi.com As shown in the table below, substituting the acetyl group with a 4-ethoxy-phenyl group (compound 6c ) or a butyl group (compound 6j ) resulted in a significant enhancement of the inhibition rate against the marine diatom Skeletonema costatum. mdpi.com

| Compound | R Group (at Thiazole C2) | Inhibition Rate vs. S. costatum (%) at 50 mg/L |

| Bacillamide A | Acetyl | ~60% |

| 6c | 4-Ethoxy-phenyl | 72.6% |

| 6j | Butyl | 81.7% |

This table presents the algicidal activity of Bacillamide A analogues with modifications on the thiazole ring against S. costatum. Data sourced from mdpi.com.

Modifications on the Amide Linker and Side Chain: The nature of the side chain connected to the thiazole-4-carboxamide (B1297466) core also plays a pivotal role. Studies on bacillamide B analogues demonstrated that replacing the tryptamine unit with other amines could enhance algicidal activity. Aniline-derived analogues, in particular, showed the highest algicidal potential against several harmful algae species. nih.govmdpi.com

Furthermore, the terminal amino group of the tryptamine moiety is a key site for modification. This compound is the N-acetylated form of bacillamide D. A comparative study of their cytotoxic effects against human cell lines revealed that this N-acetylation slightly decreases potency. nih.gov As detailed in the table below, bacillamide D showed lower IC₅₀ values (indicating higher potency) compared to this compound against both human kidney (HEK293) and colon cancer (HCT116) cell lines. nih.gov This suggests that the presence of the free primary amine in bacillamide D is favorable for this specific cytotoxic activity, although the N-acetyl group in this compound does not eliminate it. nih.gov

| Compound | Cell Line | IC₅₀ after 24h (µM) |

| Bacillamide D | HEK293 | 22.3 |

| This compound | HEK293 | 36.9 |

| Bacillamide D | HCT116 | 14.7 |

| This compound | HCT116 | 23.0 |

This table displays the comparative cytotoxic activity of this compound and its precursor Bacillamide D. Data sourced from nih.gov.

These findings highlight that even minor modifications, such as N-acetylation, can modulate the biological efficacy of the bacillamide scaffold, providing a pathway for fine-tuning its activity profile. nih.gov Synthetic analogues with structural changes at the amino group of the thiazole ring have also been shown to suppress the proliferation of leukemia cell lines. mdpi.com

Computational Approaches in SAR Analysis

Computational chemistry and molecular modeling have become valuable tools in the study of structure-activity relationships, complementing experimental work by providing predictive insights and rationalizing observed biological data. scienceforecastoa.com

For the bacillamide class of compounds, computational approaches are particularly relevant given that their synthesis is often achieved through multicomponent reactions (MCRs). rsc.orgnih.gov The Ugi multicomponent reaction, for example, has been used to create libraries of this compound and its derivatives. capes.gov.brresearchgate.net Computational tools can be used to design these virtual libraries of MCR-derived products, helping to explore a vast chemical space and prioritize compounds for synthesis. pitt.edu This approach allows for the efficient design of novel analogues with potentially enhanced or more selective biological activities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a key computational method that aims to build mathematical models correlating the chemical structure of a compound with its biological activity. scienceforecastoa.com For a series of bacillamide analogues, QSAR models could be developed to predict algicidal or cytotoxic potency based on calculated physicochemical descriptors such as lipophilicity (logP), electronic properties, and steric parameters. scienceforecastoa.com

Analytical and Spectroscopic Techniques for Bacillamide C Research

Advanced Spectroscopic Methods for Structural Elucidation (NMR, MS, FTIR)

Spectroscopic methods are fundamental to defining the precise chemical structure of natural products like bacillamide C. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) experiments are used to piece together the molecule's connectivity. sjtu.edu.cn For synthetic versions of this compound, comparison of the ¹H-NMR spectra with data from the natural product is a key step in structural confirmation. rsc.org The identification of this compound isolated from Bacillus vallismortis was confirmed by analyzing its NMR spectral data and comparing it with previously reported values. sjtu.edu.cn

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is commonly used to obtain a precise mass, which confirms the molecular formula, C₁₈H₂₀N₄O₂S. rsc.org This technique was instrumental in the initial characterization of bacillamides B and C from Bacillus endophyticus. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule. For bacillamides, FTIR spectra typically show characteristic absorption bands corresponding to N-H bonds (around 3300-3400 cm⁻¹), carbonyl (C=O) groups of amides (around 1650 cm⁻¹), and aromatic rings. arkat-usa.orgthieme-connect.com While specific FTIR data for this compound is not extensively detailed in the literature, data from closely related analogs like bacillamide A reveals key vibrational frequencies that are expected to be present in this compound. arkat-usa.org

| Position | ¹H NMR (600 MHz, CDCl₃) δ [ppm] | ¹³C NMR (150.92 MHz, CDCl₃) δ [ppm] |

|---|---|---|

| 2-(1-Acetylamino-ethyl)-thiazole moiety | ||

| -CH(NHAc)- | 5.90 (q, J=7.2 Hz, 1H) | 48.2 |

| -CH₃ | 1.65 (d, J=7.2 Hz, 3H) | 19.5 |

| -NH- | Not specified | Not specified |

| -C=O | Not specified | 170.3 |

| -CH₃ (Acetyl) | 2.15 (s, 3H) | 23.5 |

| Thiazole (B1198619) C2 | Not specified | 172.6 |

| Thiazole C4 | Not specified | 144.6 |

| Thiazole C5-H | 8.12 (s, 1H) | 128.4 |

| [2-(1H-indol-3-yl)-ethyl]-amide moiety | ||

| Indole (B1671886) C2-H | Not specified | Not specified |

| Indole C4-H to C7-H | Not specified | Not specified |

| Indole NH | Not specified | Not specified |

| -CH₂-CH₂-N- | Not specified | Not specified |

| Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|

| [M+Na]⁺ | 379.1207 | 379.1209 | rsc.org |

| [M+H]⁺ | 357.1385 | 357.1 | rsc.org |

Chromatographic Separation and Purification Techniques (HPLC, UPLC, Preparative HPLC)

Chromatographic techniques are indispensable for isolating this compound from fermentation broths and for its analytical quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both the analysis and purification of this compound. A validated HPLC method with a Diode-Array Detector (DAD) has been developed for its quantification in ethyl acetate (B1210297) extracts from Bacillus atrophaeus. scientific.net This method utilizes a reversed-phase C18 column with a gradient mobile phase of acetonitrile (B52724) and water. scientific.net HPLC was also crucial in the bioassay-guided fractionation that led to the initial discovery of bacillamides B and C. nih.gov Furthermore, chiral HPLC has been successfully employed to separate the enantiomers of synthetic this compound. rsc.org

Ultra-Performance Liquid Chromatography (UPLC) , which uses smaller particle sizes in the stationary phase to achieve higher resolution and faster analysis times, is also applied in bacillamide research. ijsrtjournal.com It is often coupled with mass spectrometry (UPLC-MS) for highly sensitive analysis of bacillamide-related compounds, as demonstrated in studies of bacillamide F. mdpi.com

Preparative HPLC is the final step in obtaining pure this compound for structural elucidation and biological testing. Following initial separation by methods like column chromatography over silica (B1680970) gel or Sephadex LH-20, preparative HPLC is used to yield the pure compound. sjtu.edu.cnnih.gov For instance, this compound was purified from the extract of Bacillus vallismortis C89 using semi-preparative HPLC with a methanol/water mobile phase. sjtu.edu.cn

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed phase ZORBAX Eclipse XDB-C18 | scientific.net |

| Mobile Phase | Gradient from 20% to 45% (v/v) acetonitrile in water | scientific.net |

| Run Time | 15 minutes | scientific.net |

| Flow Rate | 1.0 mL/min | scientific.net |

| Detection | DAD at 220 nm | scientific.net |

| Linearity Range | 1.00 - 1000.00 μg/mL | scientific.net |

| Limit of Detection (LOD) | 0.15 μg/mL | scientific.net |

Crystallographic and Cryo-Electron Microscopy Techniques for Protein Complex Analysis

While the structure of this compound itself has not been determined by X-ray crystallography, this technique, along with cryo-electron microscopy (cryo-EM), has been vital for understanding its biosynthesis. These methods provide atomic-level insights into the large, multi-enzyme complexes known as Nonribosomal Peptide Synthetases (NRPSs) that assemble bacillamides.

The biosynthetic pathway for bacillamides involves a multi-domain NRPS, BmdB, and an oxidase, BmdC. rcsb.orgebi.ac.uk Researchers have successfully visualized the co-complex of the oxidase (BmdC) bound to the elongation module of the NRPS (BmdB) from Thermoactinomyces vulgaris, which is involved in synthesizing the related bacillamide D. rcsb.orgrcsb.org

X-ray Crystallography was used to solve the structure of the proteolyzed BmdB-BmdC complex, revealing how the oxidase docks with the NRPS to perform its chemical modification step. rcsb.org

Cryo-Electron Microscopy (Cryo-EM) complemented this work by providing the structure of the entire BmdB elongation module in complex with the BmdC oxidase. ebi.ac.ukrcsb.orgnih.gov The cryo-EM structure, determined at a resolution of 3.8 Å, showed how the three active sites for adenylation, condensation/cyclization, and oxidation are arranged in an elegant arc to facilitate substrate delivery during synthesis. rcsb.orgrcsb.org These structural studies provide a detailed blueprint of the molecular machinery responsible for producing the bacillamide scaffold.

| Technique | Complex | Organism | Resolution | PDB/EMDB ID | Reference |

|---|---|---|---|---|---|

| Cryo-EM | Elongation module of BmdB in complex with oxidase BmdC | Thermoactinomyces vulgaris | 3.8 Å | 7LY4 / EMD-23588 | ebi.ac.ukrcsb.orgnih.gov |

| X-ray Crystallography | Proteolyzed BmdB in complex with oxidase BmdC | Thermoactinomyces vulgaris | Not specified | 7LY5 | rcsb.org |

Future Directions and Translational Research Perspectives on Bacillamide C

Discovery of Novel Bioactive Bacillamide C Analogues

The quest for novel bioactive compounds has led researchers to explore structural analogues of this compound, a natural product with known biological activities. This compound is part of the larger bacillamide family, which includes bacillamides A, B, D, E, and F. sjtu.edu.cnmdpi.com These compounds, produced by various Bacillus species, share a common tryptamide thiazole (B1198619) or thiazoline (B8809763) motif, which is a key structural feature found in many bioactive cyclic peptides. scispace.comsjtu.edu.cn

Research has focused on both the isolation of new natural analogues and the chemical synthesis of derivatives to explore their structure-activity relationships (SAR). For instance, neobacillamide A was isolated alongside this compound from the bacterium Bacillus atrophaeus C89, which is associated with the marine sponge Dysidea avara. sjtu.edu.cnmdpi.com Synthetic efforts have yielded various derivatives, including those with substitutions on the tryptamine (B22526) moiety. sjtu.edu.cnresearchgate.net These studies are crucial for identifying analogues with enhanced or novel biological activities, such as improved algicidal, cytotoxic, or anti-inflammatory properties. mdpi.comresearchgate.net The discovery of these analogues opens avenues for developing new therapeutic agents and understanding the chemical biology of this class of compounds. rsc.org

A notable discovery was the co-culture of marine Streptomyces with Bacillus mycoides, which induced the production of several tryptamine derivatives, including this compound, that were not detected in single cultures. ingentaconnect.comnih.gov This highlights the potential of mimicking natural microbial interactions to unlock the production of novel and bioactive secondary metabolites. nih.govresearchgate.net

Table 1: Known Bacillamide Analogues and Their Reported Activities

| Compound Name | Producing Organism(s) | Reported Bioactivities | Citations |

| Bacillamide A | Bacillus sp. SY-1 | Algicidal against dinoflagellates and raphidophytes, antibiosis against cyanobacteria | mdpi.comresearchgate.net |

| Bacillamide B | Bacillus endophyticus, Microbispora aerate IMBAS-11A | Not yet tested for algicidal or other biological activity due to lack of material. | mdpi.comsjtu.edu.cn |

| This compound | Bacillus endophyticus, Bacillus atrophaeus C89 | Algicidal, potential anti-algae compound, cytotoxic, and anti-inflammatory activities. | sjtu.edu.cnmdpi.comresearchgate.net |

| Bacillamide D | Thermoactinomyces sp. strain TM-64, Bacillus cereus | Potent cytotoxin. | mdpi.comnih.gov |

| Bacillamide E | Synthesized in vitro | Not specified. | mdpi.com |

| Bacillamide F | Bacillus atrophaeus C89 | Inhibits proliferation of acute myeloid leukemia (HL60) and acute T-cell leukemia (Jurkat) cell lines. | mdpi.comnih.gov |

| Neobacillamide A | Bacillus atrophaeus C89 | Not specified. | mdpi.com |

Engineering of Biosynthetic Pathways for Structural Diversification

The structural diversification of this compound is intrinsically linked to the engineering of its biosynthetic pathway. This compound is synthesized by a non-ribosomal peptide synthetase (NRPS) gene cluster. scispace.comdntb.gov.ua This enzymatic assembly line offers a modular platform for genetic manipulation to create novel analogues. sjtu.edu.cnscispace.com

The biosynthesis of this compound in Bacillus atrophaeus C89 involves several key enzymatic steps. It is hypothesized that the process begins with the decarboxylation of L-tryptophan to tryptamine by an aromatic L-amino acid decarboxylase (AADC). nih.gov The core structure is then assembled by an NRPS that utilizes alanine (B10760859) and cysteine as substrates. scispace.com The NRPS contains specific domains, including adenylation (A), peptidyl carrier protein (PCP), condensation (C), and cyclization (Cy) domains, which are responsible for substrate recognition, activation, and peptide bond formation. sjtu.edu.cnnih.gov

Researchers have successfully expressed modules of the NRPS in E. coli, demonstrating the feasibility of heterologous expression for producing bacillamide intermediates and analogues. sjtu.edu.cn By mutating the specificity-conferring residues within the adenylation domains, it is possible to incorporate different amino acids into the bacillamide scaffold, leading to structural diversity. scispace.com Furthermore, the oxidase enzyme (BmdC) involved in the pathway, which catalyzes the dehydrogenation of the thiazoline ring to a thiazole, represents another target for engineering. nih.govresearchgate.net Understanding the structure and function of these enzymes at a molecular level provides a roadmap for rational design and the generation of new bacillamide derivatives with potentially improved properties. sjtu.edu.cnresearchgate.net

Table 2: Key Enzymes in the this compound Biosynthetic Pathway and Their Engineering Potential

| Enzyme/Domain | Function | Engineering Potential for Structural Diversification | Citations |

| Aromatic L-amino acid decarboxylase (AADC) | Converts L-tryptophan to tryptamine. | Use of alternative substrates to generate different tryptamine moieties. | nih.gov |

| Adenylation (A) domain (A1) | Recognizes and activates alanine. | Mutagenesis to incorporate alternative amino acids instead of alanine. | scispace.com |

| Adenylation (A) domain (A2) | Recognizes and activates cysteine. | Mutagenesis to incorporate alternative amino acids instead of cysteine. | scispace.com |

| Cyclization (Cy) domain | Catalyzes the formation of the thiazoline ring from cysteine. | Altering the domain to potentially form other heterocyclic rings. | sjtu.edu.cn |

| Oxidase (BmdC) | Dehydrogenates the thiazoline ring to a thiazole ring. | Modulating its activity to produce a mix of thiazoline and thiazole derivatives. | nih.govresearchgate.net |

| Non-ribosomal peptide synthetase (NRPS) | Assembly line for peptide synthesis. | Heterologous expression and domain swapping to create novel peptide backbones. | sjtu.edu.cnsciepublish.com |

Potential for Lead Compound Development in Specific Therapeutic Areas

This compound and its analogues have demonstrated a range of biological activities, suggesting their potential as lead compounds for drug development in several therapeutic areas. ontosight.ai The presence of the thiazole ring, a common feature in many bioactive natural products, contributes to its pharmacological potential. mdpi.com

The most prominent bioactivity reported for bacillamides is their algicidal effect, particularly against harmful algal bloom species like dinoflagellates and raphidophytes. researchgate.netingentaconnect.com This makes them promising candidates for the development of environmentally friendly algaecides. researchgate.net

Furthermore, several bacillamide analogues have exhibited significant cytotoxic and anti-inflammatory activities. researchgate.net For example, bacillamide F has been shown to inhibit the proliferation of specific leukemia cell lines, including acute myeloid leukemia (HL60) and acute T-cell leukemia (Jurkat) cells, while showing less activity against other cancer cell lines and normal cells. mdpi.com This selectivity points towards its potential as a lead for developing targeted anticancer agents. nih.gov The anti-inflammatory properties of some analogues also warrant further investigation for the treatment of inflammatory diseases. researchgate.net The development of synthetic methodologies, such as the Ugi multicomponent reaction, facilitates the generation of diverse analogues for screening and lead optimization. rsc.org

Table 3: Therapeutic Areas of Interest for this compound and its Analogues

| Therapeutic Area | Specific Activity/Target | Supporting Evidence | Citations |

| Environmental | Algicidal activity against harmful algal blooms. | Bacillamide A and its derivatives show substantial algicidal activity. Tryptamine, a precursor, also inhibits the growth of cyanobacteria. | researchgate.net |

| Oncology | Cytotoxicity against cancer cell lines. | Bacillamide F inhibits the proliferation of HL60 and Jurkat leukemia cells. Other analogues show cytotoxicity against HCT-116 and MDA-MD-231 cancer cell lines. | mdpi.comnih.gov |

| Anti-inflammatory | Inhibition of inflammatory processes. | Bacillamide analogues have been reported to possess anti-inflammatory activity. | mdpi.comresearchgate.net |

| Antimicrobial | Antibacterial and antifungal properties. | While this compound itself has not shown strong antibiotic activity, the indole (B1671886) alkaloid derivatives that are building blocks of bacillamides have exhibited such properties. | researchgate.netontosight.ai |

Ecological Role and Chemical Ecology of this compound Producers

This compound is a secondary metabolite produced by bacteria, primarily from the genus Bacillus, which are often found in marine environments, including associated with sponges and in microbial mats. mdpi.comnih.gov The production of such bioactive compounds is believed to play a crucial role in the producing organism's survival and interaction with its environment. nih.govasm.org

In the marine ecosystem, these compounds can function in chemical warfare, helping the bacteria compete for resources and establish their ecological niche. nih.gov The algicidal properties of bacillamides, for instance, suggest a role in controlling the populations of competing microorganisms like microalgae. researchgate.netingentaconnect.com The isolation of bacillamide-producing bacteria from environments experiencing toxic algal blooms further supports this ecological function. researchgate.net

The interaction between different microbial species can also influence the production of this compound. The induced production of bacillamides in the co-culture of Streptomyces and Bacillus mycoides demonstrates that chemical signaling between microbes can activate silent biosynthetic gene clusters. nih.govnih.govresearchgate.net This suggests that the production of this compound in its natural habitat may be a response to the presence of other microorganisms. Understanding these ecological interactions is not only important for comprehending the natural role of this compound but also provides strategies for discovering and producing novel bioactive compounds. asm.orgcore.ac.uk

Q & A

Basic Research Questions

Q. What methodologies are employed to characterize bacillamide C’s structural identity and purity?

- Answer : Characterization typically combines high-resolution mass spectrometry (HR-MS) for molecular formula determination, nuclear magnetic resonance (NMR) for stereochemical analysis, and HPLC for purity assessment. For novel derivatives, X-ray crystallography may resolve ambiguous configurations. Stability tests under varying pH/temperature conditions are critical for validating structural integrity .

Q. How is this compound biosynthesized in Bacillus atrophaeus C89, and what enzymes are involved?

- Answer : Biosynthesis involves a nonribosomal peptide synthetase (NRPS) pathway. Key enzymes include BaTDC (tryptophan decarboxylase), which converts L-tryptophan to tryptamine, and a thiazole-forming cyclase. Heterologous expression in E. coli confirms enzyme functionality, with optimal activity at 40–45°C and pH 8.0 .

Q. What in vitro assays are used to evaluate this compound’s anti-algal activity?

- Answer : Standardized microplate assays measure growth inhibition of harmful dinoflagellates (e.g., Cochlodinium polykrikoides) using chlorophyll-a fluorescence or cell counting. Dose-response curves (EC50 values) are calculated, with negative controls (solvent-only) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Answer : Discrepancies often arise from variations in assay conditions (e.g., nutrient media, incubation time). Meta-analyses should standardize data using normalization to control for environmental factors. For example, halogenated derivatives’ anti-inflammatory activity varies with substitution patterns, necessitating structure-activity relationship (SAR) studies .

Q. What experimental designs optimize the heterologous expression of this compound’s NRPS system?

- Answer : Codon optimization of BaTDC for E. coli expression systems improves protein yield. Co-expression with chaperones (e.g., GroEL/ES) mitigates misfolding. Activity assays under anaerobic vs. aerobic conditions can identify redox-sensitive steps in thiazole formation .

Q. How do computational methods aid in predicting this compound’s molecular targets?

- Answer : Molecular docking (e.g., AutoDock Vina) screens this compound against protein databases (e.g., PDB) to identify binding affinities for enzymes like urease or inflammatory mediators. MD simulations validate binding stability over 100-ns trajectories .

Methodological Challenges and Solutions

Q. What statistical approaches address low yields in this compound synthesis?

- Answer : Response surface methodology (RSM) with central composite design identifies optimal fermentation parameters (e.g., carbon source, agitation rate). ANOVA analyzes factor significance, while Pareto charts prioritize variables affecting yield .

Q. How can researchers validate this compound’s cytotoxicity without conflating apoptosis and necrosis?

- Answer : Multiparametric assays (e.g., Annexin V/PI staining coupled with caspase-3 activation) differentiate cell death mechanisms. Flow cytometry with quadrant gating ensures quantitative accuracy .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.